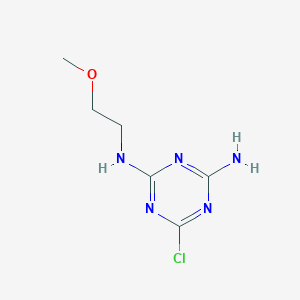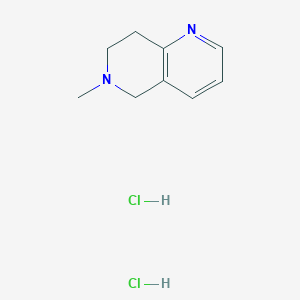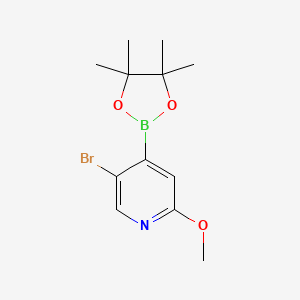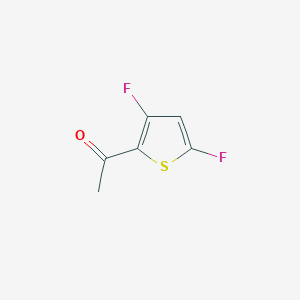
6-Chloro-N~2~-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C8H12ClN3O. It is a derivative of triazine, a class of nitrogen-containing heterocycles that are widely used in various chemical applications.
Preparation Methods
The synthesis of 6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 2-methoxyethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and efficiency.
Chemical Reactions Analysis
6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to changes in its oxidation state.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, resulting in the breakdown of the triazine ring.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
6-chloro-1,3,5-triazine-2,4-diamine: Lacks the 2-methoxyethyl group, leading to different chemical and biological properties.
N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine: Lacks the chlorine atom, resulting in different reactivity and applications.
The presence of both the chlorine atom and the 2-methoxyethyl group in 6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine makes it unique and contributes to its specific properties and applications.
Properties
CAS No. |
135783-81-2 |
|---|---|
Molecular Formula |
C6H10ClN5O |
Molecular Weight |
203.63 g/mol |
IUPAC Name |
6-chloro-2-N-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H10ClN5O/c1-13-3-2-9-6-11-4(7)10-5(8)12-6/h2-3H2,1H3,(H3,8,9,10,11,12) |
InChI Key |
FTIPENBJDDGWCK-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=NC(=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione](/img/structure/B13130003.png)
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methyl-5-oxohexanoate](/img/structure/B13130006.png)



![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)

![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)




